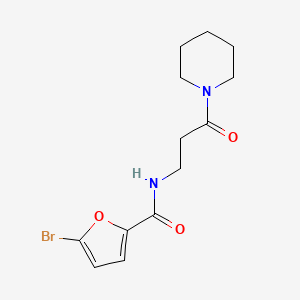
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide, also known as BPPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPF is a small molecule that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
科学的研究の応用
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain. One of the major research areas for 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is in the treatment of Alzheimer's disease (AD). 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been shown to improve cognitive function and reduce amyloid-beta (Aβ) deposition in AD mouse models. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been investigated for its analgesic properties, as it has been shown to reduce pain sensitivity in animal models.
作用機序
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to various downstream effects, including the regulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammatory signaling pathways. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has also been shown to improve cognitive function, reduce Aβ deposition, and inhibit cancer cell growth.
実験室実験の利点と制限
One of the major advantages of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this protein. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide research. One area of interest is the development of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide analogs that have improved solubility and potency. Another area of interest is the investigation of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide and its downstream effects on cellular signaling pathways.
合成法
The synthesis of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 3-aminopiperidine and 3-bromopropionyl chloride. The reaction takes place in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide as a white solid.
特性
IUPAC Name |
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c14-11-5-4-10(19-11)13(18)15-7-6-12(17)16-8-2-1-3-9-16/h4-5H,1-3,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGMUMMDBSEJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)

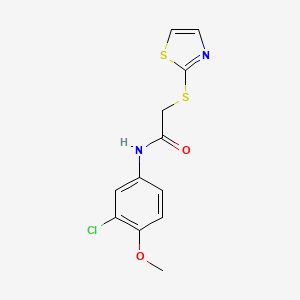
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
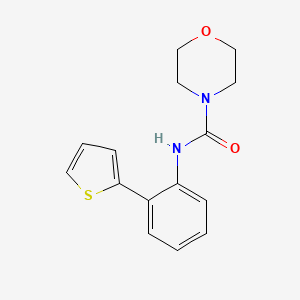
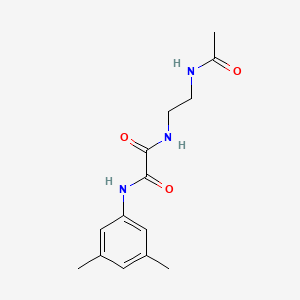
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
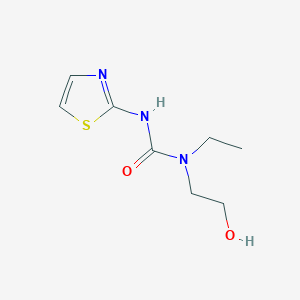
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)